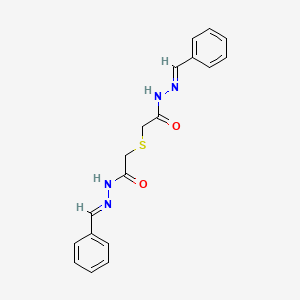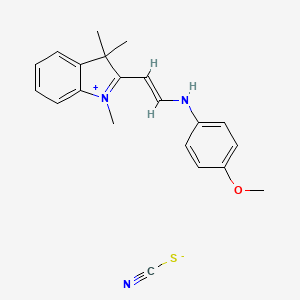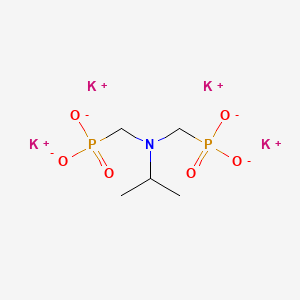
Einecs 282-050-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 282-050-5, also known as docosanoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical compound with the molecular formula C26H55NO4 and a molecular weight of 445.73 g/mol . This compound is a combination of docosanoic acid and 2,2’-iminodiethanol in a 1:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docosanoic acid with 2,2’-iminodiethanol under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where docosanoic acid and 2,2’-iminodiethanol are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The product is subsequently purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Docosanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the formulation of various industrial products, such as lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of docosanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic acid: A long-chain fatty acid with similar chemical properties.
2,2’-Iminodiethanol: An organic compound with two hydroxyl groups and an amine group.
Uniqueness
Docosanoic acid, compound with 2,2’-iminodiethanol, is unique due to its combination of a long-chain fatty acid and an amine-containing diol. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
84083-02-3 |
|---|---|
Formule moléculaire |
C26H55NO4 |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
docosanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H44O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h2-21H2,1H3,(H,23,24);5-7H,1-4H2 |
Clé InChI |
OOBYKZQUBZATHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


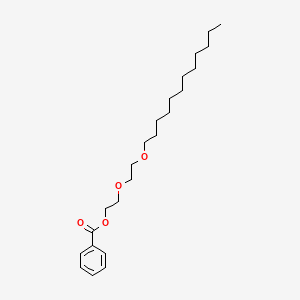




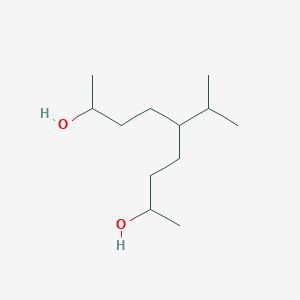

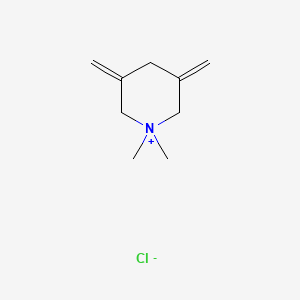

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
